N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline
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Overview
Description
N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with pentylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea to yield the desired thiazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to optimize reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its potential anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline can be compared with other thiazole derivatives to highlight its uniqueness:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar antimicrobial and anticancer properties but differs in its chemical structure and specific biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This derivative exhibits antiviral activity and is used in agricultural applications.
Biological Activity
N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline is a complex organic compound with significant potential in pharmaceutical applications due to its unique thiazole structure. Its molecular formula is C20H21ClN2S, and it possesses a molecular weight of approximately 374.92 g/mol. The compound is characterized by a thiazole ring, which contributes to its biological activity and potential interactions with various biological targets.
Chemical Structure and Properties
The compound features a thiazole moiety linked to an aniline group, enhancing its reactivity and biological interactions. The presence of the chlorophenyl group and a pentyl chain increases its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
Property | Value |
---|---|
Molecular Formula | C20H21ClN2S |
Molecular Weight | 374.92 g/mol |
CAS Number | 21642-94-4 |
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may show antimicrobial properties against various bacterial strains. The thiazole ring is known for its ability to interact with microbial enzymes, potentially inhibiting their activity.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess this activity through modulation of inflammatory pathways.
- Pharmacological Potential : The structural components suggest possible interactions with key biological targets such as receptors involved in pain and inflammation pathways, as well as potential anticancer mechanisms through apoptosis induction in cancer cell lines.
Case Studies and Research Findings
Research has highlighted several aspects of the biological activity of related thiazole compounds:
- Antibacterial Studies : A study demonstrated that compounds with similar thiazole structures exhibited selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. This suggests that this compound may also have similar efficacy .
- Inhibition of Enzymatic Activity : Research on thiazole derivatives has shown that they can inhibit key enzymes in bacterial metabolism, which could be a mechanism for their antibacterial effects. This inhibition often correlates with the lipophilicity of the compounds .
Structural Comparisons
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Characteristics |
---|---|---|
4-Chloroaniline | C₆H₆ClN | Antibacterial properties |
2-Amino-5-chlorothiazole | C₅H₅ClN₂S | Anti-inflammatory effects |
Benzothiazole | C₇H₅NS | Diverse biological activities |
The complexity of this compound allows for more diverse interactions within biological systems compared to simpler analogues .
Properties
CAS No. |
374548-96-6 |
---|---|
Molecular Formula |
C20H21ClN2S |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-pentyl-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21ClN2S/c1-2-3-7-14-23-19(16-10-12-17(21)13-11-16)15-24-20(23)22-18-8-5-4-6-9-18/h4-6,8-13,15H,2-3,7,14H2,1H3 |
InChI Key |
IQJSVVPWUHOEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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